molecular formula C13H8F3NO2 B14093309 4-Nitro-3-(trifluoromethyl)biphenyl CAS No. 344-41-2

4-Nitro-3-(trifluoromethyl)biphenyl

Cat. No.: B14093309
CAS No.: 344-41-2
M. Wt: 267.20 g/mol
InChI Key: QTKGDORXWQYFCK-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- is an organic compound with the molecular formula C13H8F3NO2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 4-position and a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- often involves large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products Formed:

    Reduction: 1,1’-Biphenyl, 4-amino-3-(trifluoromethyl)-.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    1,1’-Biphenyl, 4-nitro-3-(methyl)-: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1,1’-Biphenyl, 4-nitro-2-(trifluoromethyl)-: Similar structure but with the trifluoromethyl group at the 2-position.

Uniqueness: 1,1’-Biphenyl, 4-nitro-3-(trifluoromethyl)- is unique due to the presence of both a nitro group and a trifluoromethyl group on the biphenyl scaffold. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Properties

CAS No.

344-41-2

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

1-nitro-4-phenyl-2-(trifluoromethyl)benzene

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-8-10(6-7-12(11)17(18)19)9-4-2-1-3-5-9/h1-8H

InChI Key

QTKGDORXWQYFCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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